Welcome to the BenchChem Online Store!
molecular formula C9H10FNO4 B3117132 2-Fluoro-1-(2-methoxyethoxy)-4-nitrobenzene CAS No. 221198-59-0

2-Fluoro-1-(2-methoxyethoxy)-4-nitrobenzene

Cat. No. B3117132
M. Wt: 215.18 g/mol
InChI Key: RAOQBDPJGWLCFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07812022B2

Procedure details

In a procedure analogous to Example 125, 0.64 g of the title compound was prepared from 0.39 mL (4.94 mmol) of 2-methoxyethanol, 0.24 g (6.11 mmol) of a 60% mineral oil dispersion of sodium hydride, and 0.75 g (4.7 mmol) of 3,4-difluoronitrobenzene as a light yellow solid. 1H NMR (CDCl3, 400 MHz) δ 3.44 (s, 3H), 3.80 (d, 2H, J=4.6 Hz), 4.28 (t, 2H, J=4.6 Hz), 7.05 (dd, 1H, J=8.4 and 8.4 Hz), 7.98 (dd, 1H, J=10.6 and 2.7 Hz), and 8.03 (d, 1H, J=9.0 Hz).
Name
title compound
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=C(NC2N=C(C3C(C4C=C(NC(=O)C5C(F)=CC=CC=5F)C=CC=4)=NN4C=CC=CC=34)C=CN=2)C=CC=1OCCN(C)C.[CH3:47][O:48][CH2:49][CH2:50][OH:51].[H-].[Na+].[F:54][C:55]1[CH:56]=[C:57]([N+:62]([O-:64])=[O:63])[CH:58]=[CH:59][C:60]=1F>>[F:54][C:55]1[CH:56]=[C:57]([N+:62]([O-:64])=[O:63])[CH:58]=[CH:59][C:60]=1[O:51][CH2:50][CH2:49][O:48][CH3:47] |f:2.3|

Inputs

Step One
Name
title compound
Quantity
0.64 g
Type
reactant
Smiles
ClC=1C=C(C=CC1OCCN(C)C)NC1=NC=CC(=N1)C=1C(=NN2C1C=CC=C2)C=2C=C(C=CC2)NC(C2=C(C=CC=C2F)F)=O
Name
Quantity
0.39 mL
Type
reactant
Smiles
COCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.75 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])OCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.